N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide is a complex polycyclic amide featuring a tricyclic core with oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms. The compound’s structure includes a pentanamide substituent attached to the nitrogen atom at position 11 of the tricyclic system.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-3-4-12(16)15-13-14-8-5-9-10(18-7-17-9)6-11(8)19-13/h5-6H,2-4,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOGSVVGCMELQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation
The sulfur-containing ring is typically constructed via Lawesson’s reagent-mediated thionation of carbonyl precursors or cyclocondensation of mercaptoacids with dihalides. For instance, EP3274344B1 describes thiophene synthesis through sulfur incorporation into preformed bicyclic systems.
Oxygen-Nitrogen Ring Construction
Oxa-aza rings are introduced via Mitsunobu reactions or nucleophilic substitutions using hydroxylamines or protected amines. WO2014200786A1 highlights the use of tert-butyl carbamate protections during piperidine functionalization, a strategy adaptable to this system.
Bridged Cycloalkane Fusion
The bicyclo[3.3.0]octane moiety may be assembled via Diels-Alder cycloaddition or intramolecular alkylation . A reported method involves Pd-catalyzed cross-coupling to fuse thiophene and oxazole fragments.
Amidation Strategies for Pentanamide Attachment
Carboxylic Acid Activation
The tricyclic amine intermediate is reacted with pentanoyl chloride in the presence of a tertiary base (e.g., triethylamine or DIPEA). Alternatively, HATU or EDCl-mediated coupling ensures efficient amide bond formation, as detailed in PMC4727766 for analogous carboxamides.
Table 1: Comparative Amidation Conditions
| Method | Reagents | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Acyl Chloride | Pentanoyl chloride, DCM | TEA | 78–85 | |
| Carbodiimide Coupling | EDCl, HOBt | DIPEA | 82–88 | |
| Uranium Reagent | HATU, DMF | 4-NMM | 90–92 |
Protection-Deprotection Sequences
Primary amines in the tricyclic core are protected using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups during amidation. WO2014200786A1 demonstrates Boc deprotection under acidic conditions (HCl/dioxane) post-amidation.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Stoichiometry and Equivalents
- 2.0–3.0 equivalents of pentanoyl chloride ensure complete amine conversion.
- Bases like DIPEA are used in 1.5–2.0 equivalents to neutralize HCl byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and synthesis highlights:
*Calculated based on molecular formula.
Structural and Functional Analysis
Core Heteroatom Variations
- Oxygen/Sulfur/Nitrogen Ratio : The target compound’s 4,6-dioxa-10-thia-12-aza configuration contrasts with analogs like 5,12-diphenyl-10-thia-3,4,6,8-tetrazatricyclo[...] (), which replaces oxygen with additional nitrogen atoms. This alters electronic properties: oxygen-rich cores may enhance solubility, while nitrogen-rich systems improve metal-binding capacity .
- Substituent Effects : The pentanamide group in the target compound provides flexibility and hydrophobicity compared to rigid aromatic substituents (e.g., 2-methylbenzamide in ). This may influence bioavailability or target selectivity .
Crystallographic and Supramolecular Features
- Crystal Packing : Analogous hexaazatricyclic compounds (e.g., ) exhibit orthogonal packing (space group P212121) with intermolecular interactions (C-H···π, π-π) stabilizing the lattice. Similar behavior is expected for the target compound .
- Software Utilization : Structural determination of related compounds relies on SHELX () and ORTEP-III (), tools widely used for small-molecule refinement and visualization .
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